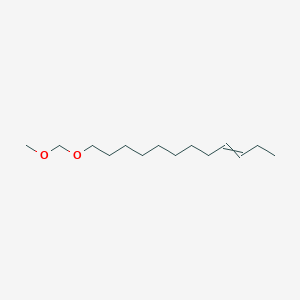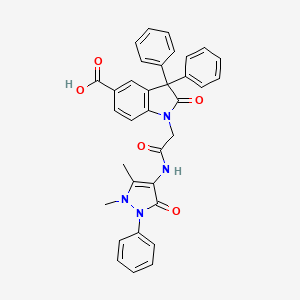
1H-Indole-5-carboxylic acid, 2,3-dihydro-3,3-diphenyl-2-oxo-1-(2-((2,3-dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)amino)-2-oxoethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Indole-5-carboxylic acid, 2,3-dihydro-3,3-diphenyl-2-oxo-1-(2-((2,3-dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)amino)-2-oxoethyl)- is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Indole-5-carboxylic acid, 2,3-dihydro-3,3-diphenyl-2-oxo-1-(2-((2,3-dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)amino)-2-oxoethyl)- typically involves multi-step organic reactions. These reactions may include:
Condensation reactions: to form the indole ring.
Amination reactions: to introduce the amino group.
Oxidation and reduction reactions: to achieve the desired oxidation states.
Industrial Production Methods
Industrial production methods for such complex compounds often involve:
Batch processing: for precise control over reaction conditions.
Catalysis: to improve reaction efficiency and yield.
Purification techniques: such as crystallization and chromatography to isolate the final product.
Análisis De Reacciones Químicas
Types of Reactions
1H-Indole-5-carboxylic acid, 2,3-dihydro-3,3-diphenyl-2-oxo-1-(2-((2,3-dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)amino)-2-oxoethyl)- can undergo various chemical reactions, including:
Oxidation: Conversion to higher oxidation states.
Reduction: Conversion to lower oxidation states.
Substitution: Replacement of functional groups.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Dimethyl sulfoxide (DMSO), ethanol, water.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes.
Medicine: Potential therapeutic agent for various diseases.
Industry: Used in the production of dyes, pigments, and other materials.
Mecanismo De Acción
The mechanism of action of 1H-Indole-5-carboxylic acid, 2,3-dihydro-3,3-diphenyl-2-oxo-1-(2-((2,3-dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)amino)-2-oxoethyl)- involves interaction with specific molecular targets and pathways. These may include:
Enzyme inhibition: Blocking the activity of specific enzymes.
Receptor binding: Interacting with cellular receptors to modulate signaling pathways.
Gene expression: Influencing the expression of specific genes.
Comparación Con Compuestos Similares
Similar Compounds
1H-Indole-3-carboxylic acid: A simpler indole derivative with similar biological activities.
2,3-Dihydro-1H-indole-5-carboxylic acid: Another indole derivative with different substitution patterns.
2-Phenyl-1H-pyrazol-3-yl derivatives: Compounds with similar pyrazole structures.
Uniqueness
1H-Indole-5-carboxylic acid, 2,3-dihydro-3,3-diphenyl-2-oxo-1-(2-((2,3-dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)amino)-2-oxoethyl)- is unique due to its complex structure, which combines indole, pyrazole, and other functional groups. This complexity may confer unique biological activities and potential therapeutic applications.
Propiedades
Número CAS |
100549-96-0 |
|---|---|
Fórmula molecular |
C34H28N4O5 |
Peso molecular |
572.6 g/mol |
Nombre IUPAC |
1-[2-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]-2-oxoethyl]-2-oxo-3,3-diphenylindole-5-carboxylic acid |
InChI |
InChI=1S/C34H28N4O5/c1-22-30(31(40)38(36(22)2)26-16-10-5-11-17-26)35-29(39)21-37-28-19-18-23(32(41)42)20-27(28)34(33(37)43,24-12-6-3-7-13-24)25-14-8-4-9-15-25/h3-20H,21H2,1-2H3,(H,35,39)(H,41,42) |
Clave InChI |
SVNHRKXYESMTHK-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)CN3C4=C(C=C(C=C4)C(=O)O)C(C3=O)(C5=CC=CC=C5)C6=CC=CC=C6 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


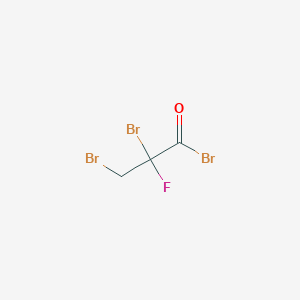
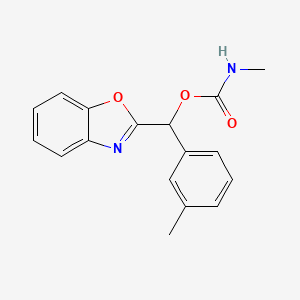


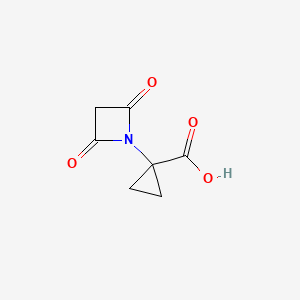

![(3-phenoxyphenyl)methyl (1R,3S)-3-[(2S)-1-(1,3-dioxoisoindol-2-yl)-3,3-dimethylaziridin-2-yl]-2,2-dimethylcyclopropane-1-carboxylate](/img/structure/B14344552.png)
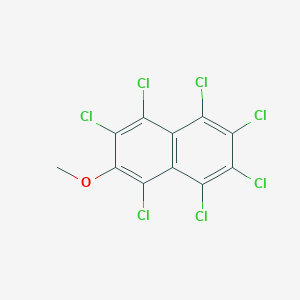

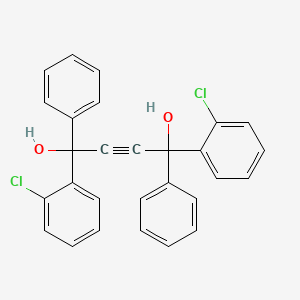

![1,2-Bis[(2,4-dinitrophenyl)sulfanyl]-4-methylbenzene](/img/structure/B14344598.png)

